molecular formula C20H22N4O3S B11644506 (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644506
M. Wt: 398.5 g/mol
InChI Key: NJDOMRZXSYUCAV-CTLFBJNRSA-N
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Description

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with a thiadiazolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazolopyrimidinone intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of Thiadiazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolopyrimidinone ring.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the thiadiazolopyrimidinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of a benzodioxole moiety and a thiadiazolopyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H22N4O3S/c1-2-3-4-5-6-7-17-23-24-18(21)14(19(25)22-20(24)28-17)10-13-8-9-15-16(11-13)27-12-26-15/h8-11,21H,2-7,12H2,1H3/b14-10-,21-18?

InChI Key

NJDOMRZXSYUCAV-CTLFBJNRSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N=C2S1

Origin of Product

United States

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